Brevinin-2-RA13 is sourced from the skin secretions of certain frog species, including Rana and Hylarana. These peptides are classified as antimicrobial peptides (AMPs), which are small, positively charged peptides that play crucial roles in the innate immune response of amphibians. They are known for their ability to disrupt microbial membranes, making them effective against a broad spectrum of pathogens, including both gram-positive and gram-negative bacteria .
The synthesis of Brevinin-2-RA13 typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity. The process begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are added sequentially in a stepwise manner, utilizing coupling reagents such as hexafluorophosphate benzotriazole tetramethyl uronium to activate the carboxyl groups of amino acids. After synthesis, the peptide is cleaved from the resin and purified using reversed-phase high-performance liquid chromatography (HPLC) to achieve desired purity levels, often exceeding 95% .
Brevinin-2-RA13 exhibits an amphipathic α-helical structure that is crucial for its antimicrobial activity. This structural conformation allows it to interact effectively with lipid membranes. The molecular formula and specific structural data can vary based on the exact sequence and modifications made during synthesis. Generally, brevinins contain a characteristic ranabox motif, which consists of a cyclic disulfide bond that enhances stability and bioactivity .
The primary chemical reactions involving Brevinin-2-RA13 include its interaction with bacterial membranes. Upon contact with microbial cells, the peptide inserts itself into the lipid bilayer, leading to membrane disruption. This process can involve various mechanisms such as pore formation or complete lysis of the microbial cell wall. Additionally, studies have shown that modifications in the peptide structure can significantly influence its hemolytic activity against mammalian cells, which is an important consideration for therapeutic applications .
The mechanism of action for Brevinin-2-RA13 involves its binding to negatively charged components of bacterial membranes. The cationic nature of the peptide facilitates this interaction, leading to membrane permeabilization. This results in leakage of intracellular contents and eventual cell death. Furthermore, brevinins have been shown to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokine release in response to bacterial lipopolysaccharides .
Brevinin-2-RA13 possesses several notable physical and chemical properties:
These properties contribute to its effectiveness as an antimicrobial agent while also posing challenges regarding cytotoxicity towards human cells .
Brevinin-2-RA13 has potential applications in various fields:
Research continues into optimizing these peptides for clinical use while minimizing adverse effects associated with their application .
Brevinin-2 peptides emerged through gene duplication events within the Ranidae family, with their diversification closely tracking amphibian speciation. Genomic analyses reveal that Brevinin-2 genes share a conserved biosynthetic architecture: a signal peptide domain, an acidic propiece enriched with glutamic/aspartic residues, and a C-terminal mature peptide region [1] [7]. This genetic framework supports the "hypervariability" hypothesis wherein the mature peptide domain undergoes accelerated evolution to counter rapidly adapting pathogens [1].
Phylogenetic distribution studies confirm Brevinin-2 expression primarily in Asian and European ranid frogs, with notable absence in North American species [2] [10]. For example:
Chromosome number variations (diploid counts of 24 vs 26) correlate with structural divergences, as observed between R. pirica (2n=24) and R. temporaria (2n=26), indicating karyotypic shifts influenced Brevinin-2 evolution [3] [10]. The peptides' C-terminal "Rana box" (Cys-Lys-X~4~-Cys) is present in >90% of isoforms, though truncated variants lacking this domain retain antimicrobial function through alternative mechanisms like C-terminal amidation [1] [4].
Table 1: Phylogenetic Distribution of Select Brevinin-2 Peptides
Frog Species | Peptide Name | Chromosome Number | Unique Features |
---|---|---|---|
Rana brevipoda porsa | Brevinin-2 | Unknown | Prototype peptide (33 residues) |
Rana pirica | Brevinin-2PRa-e | 24 | High anti-Pseudomonas activity |
Rana dybowskii | Brevinin-2DY | 24 | Hemolytic and antimicrobial isoforms |
Microhyla pulchra | Brevinin-2MP | Unknown | Anti-inflammatory functionality |
Pelophylax nigromaculatus | Brevinin-2PN | Unknown | Wound-healing acceleration |
Brevinin-2 peptides operate through multimodal defense strategies encompassing direct microbicidal activity and immunomodulation. The canonical mechanism involves membrane disruption via amphipathic α-helical folding in hydrophobic environments. Upon contact with microbial membranes, Brevinin-2-RA13 transitions from random coil to α-helical conformation, enabling:
Brevinin-2-RA13 and analogs exhibit potent activity against multidrug-resistant pathogens. Brevinin-2ISb (from Hylarana latouchii) enhances survival of MRSA-infected Caenorhabditis elegans by 40% at sub-MIC concentrations (1/10 MIC = 0.87 μM) through DAF-2/DAF-16 pathway activation. This insulin-like signaling cascade upregulates antimicrobial effectors (e.g., lys-7, spp-1) without direct bacterial killing [6].
Immunomodulatory functions include:
Table 2: Immunobiological Functions of Brevinin-2 Peptides
Function | Peptide Example | Mechanism | Experimental Model |
---|---|---|---|
Direct antimicrobial | Brevinin-2PRd | Membrane pore formation | P. aeruginosa (MIC 3.1 μM) |
Immunomodulation | Brevinin-2MP | MAPK/NF-κB suppression; cytokine inhibition | LPS-stimulated macrophages |
Immune potentiation | Brevinin-2ISb | DAF-16 activation; upregulation of lys-7 | MRSA-infected C. elegans |
Tissue repair | Brevinin-2PN | Fibroblast migration; VEGF induction | Mouse excisional wounds |
The Brevinin-2 superfamily employs a standardized nomenclature system based on:
This system, formalized by Simmaco et al. (1998) and updated in 2012, resolves ambiguities from earlier heterogeneous naming practices [1] [7]. Brevinin-2 peptides are classified into two structural subgroups:
Subgroup 1: Canonical Brevinin-2
Subgroup 2: Truncated Variants
Structure-activity relationship (SAR) studies reveal that amphipathicity and cationic charge density—not the Rana box—are primary determinants of antimicrobial efficacy. Brevinin-2GUb analogs with +6 charge (tB2U-6K) exhibit 8-fold greater activity against E. coli than the native peptide, confirming charge optimization enhances membrane disruption [4] [5].
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: